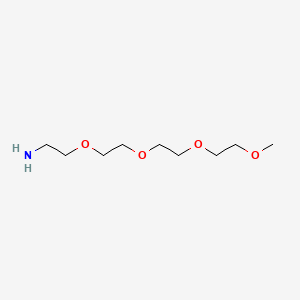

3,6,9,12-Tetraoxatridecylamine

Descripción general

Descripción

3,6,9,12-Tetraoxatridecylamine, also known as m-PEG4-amine, is a PEG reagent containing an amino (NH2) group . The NH2 group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Synthesis Analysis

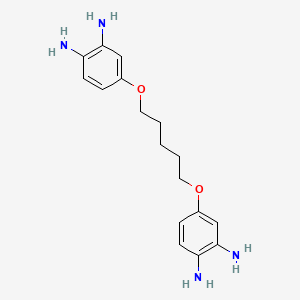

The synthesis of 3,6,9,12-Tetraoxatridecylamine involves the use of a PEG reagent containing an amino (NH2) group . The NH2 group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis

The molecular formula of 3,6,9,12-Tetraoxatridecylamine is C9H21NO4 . Its molecular weight is 207.27 .Chemical Reactions Analysis

The NH2 group in 3,6,9,12-Tetraoxatridecylamine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

3,6,9,12-Tetraoxatridecylamine has a boiling point of 85°C/0.1mmHg (lit.) and a density of 1.005±0.06 g/cm3 (Predicted) . Its refractive index is 1.4440 to 1.4480 .Aplicaciones Científicas De Investigación

Drug Delivery and PEGylation

m-PEG4-amine is widely used in the PEGylation of therapeutic molecules, which involves attaching polyethylene glycol (PEG) chains to drugs to improve their solubility, stability, and bioavailability. This modification can also reduce immunogenicity and extend the serum half-life of drugs .

Protein and Peptide Solubility

The compound is utilized to increase the solubility of proteins and peptides, which can prevent aggregation without affecting their function. This is particularly useful in the formulation of protein-based therapeutics .

Surface Modification

m-PEG4-amine can be used to modify surfaces, such as nanoparticles, to improve biocompatibility and reduce non-specific binding. This is crucial in the development of diagnostic tools and drug delivery systems .

Biomedical Materials

The PEG derivatives, including m-PEG4-amine, support the development of biomedical materials like hydrogels that are used for tissue engineering and drug delivery applications .

Proteolysis Protection

By attaching m-PEG4-amine to proteins, it is possible to protect them from proteolysis, which is the breakdown of proteins into amino acids by enzymes. This extends the functional life of therapeutic proteins .

Analytical Chemistry

m-PEG4-amine can be analyzed using reverse phase high-performance liquid chromatography (HPLC), which is important for quality control and research purposes in pharmaceuticals .

Chemical Synthesis

The amino group in m-PEG4-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile reagent in chemical synthesis for creating a variety of compounds .

Nanotechnology

In nanotechnology, m-PEG4-amine is used for the functionalization of gold nanoparticles (AuNPs), enabling the attachment of various biomolecules for medical diagnostics and therapeutic applications .

Safety and Hazards

3,6,9,12-Tetraoxatridecylamine is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

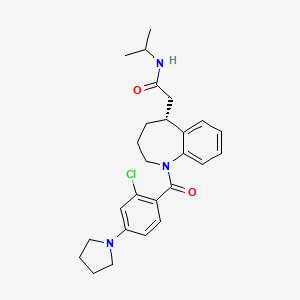

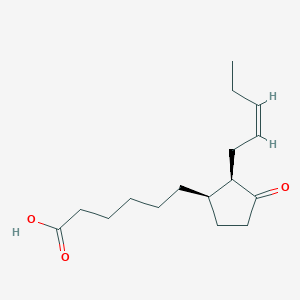

m-PEG4-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) . The primary targets of m-PEG4-amine are the proteins that are intended to be degraded by PROTACs or targeted by ADCs. The amino groups of m-PEG4-amine are reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it a versatile crosslinker .

Mode of Action

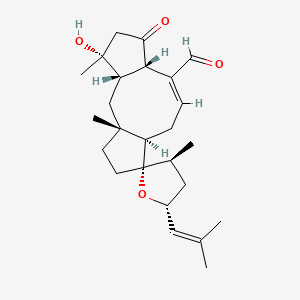

m-PEG4-amine acts as a bridge between the target protein and the drug molecule in PROTACs and ADCs . In PROTACs, one end of the linker binds to the target protein, while the other end binds to an E3 ubiquitin ligase. This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker attaches the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cells expressing the antigen recognized by the antibody .

Biochemical Pathways

The biochemical pathways affected by m-PEG4-amine depend on the specific proteins targeted by the PROTACs or ADCs it is part of. By leading to the degradation of specific proteins, PROTACs can influence various biochemical pathways. Similarly, ADCs can affect pathways within cells expressing the target antigen, particularly when the attached drug is internalized and released .

Pharmacokinetics

The pharmacokinetics of m-PEG4-amine are largely determined by the properties of the PROTAC or ADC it is part ofThe use of a peg-based linker like m-peg4-amine can improve the solubility and stability of the conjugates, potentially enhancing their bioavailability .

Result of Action

The result of m-PEG4-amine’s action is the formation of stable, bioactive conjugates that can selectively target specific proteins for degradation (in the case of PROTACs) or deliver cytotoxic drugs to specific cells (in the case of ADCs) . This can lead to changes in cellular function or viability, depending on the proteins or cells targeted.

Action Environment

The action of m-PEG4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amino groups in m-PEG4-amine . Additionally, the presence of other reactive groups can potentially interfere with the conjugation process. M-peg4-amine is generally stable under a wide range of conditions, making it suitable for use in various research and therapeutic applications .

Propiedades

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTQYVYXIOQYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234099 | |

| Record name | 3,6,9,12-Tetraoxatridecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85030-56-4 | |

| Record name | 3,6,9,12-Tetraoxatridecan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85030-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatridecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085030564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatridecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatridecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

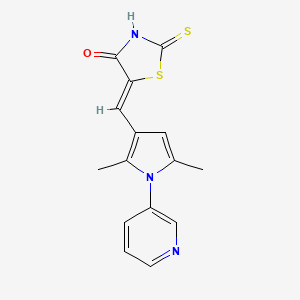

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.